1H-Purine, 2,6-bis(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

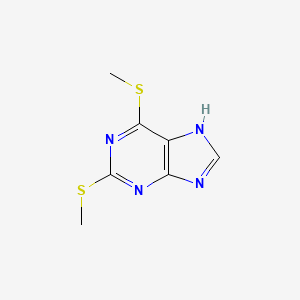

1H-Purine, 2,6-bis(methylthio)- is a purine derivative with the molecular formula C7H8N4S2. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 6. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine, 2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of a substituted purine compound with methylthiolating agents under basic conditions. For instance, a substituted purine compound can be dissolved in a solvent like dimethylformamide (DMF) and reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 1H-Purine, 2,6-bis(methylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Purine, 2,6-bis(methylthio)- can undergo various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1H-Purine, 2,6-bis(methylthio)- serves as a versatile building block in the synthesis of more complex purine derivatives. Its structural properties allow for the modification and development of novel compounds with enhanced biological activities. This application is particularly relevant in medicinal chemistry, where the design of new drugs is often based on existing molecular frameworks.

Enzyme Inhibition and Cellular Processes

Research indicates that 1H-Purine, 2,6-bis(methylthio)- can interact with specific enzymes involved in purine metabolism. This interaction may lead to the inhibition of certain enzymatic activities, thereby altering cellular processes. Such mechanisms are critical in understanding how this compound can be utilized in therapeutic contexts.

Medical Applications

Therapeutic Potential

The compound is being explored for its potential as a therapeutic agent in various diseases related to purine metabolism. Notably, studies have shown that derivatives of purines exhibit anti-inflammatory and anti-cancer properties. For instance, thiosubstituted purines have been synthesized and tested for their anticancer activities against different cell lines, demonstrating promising results .

Case Study 1: Anti-Cancer Activity

A study investigated the anticancer effects of thiosubstituted purines, including 1H-Purine, 2,6-bis(methylthio)-, against glioblastoma and melanoma cell lines. The results indicated significant inhibition of cell proliferation compared to control groups, showcasing the compound's potential as an anti-cancer agent .

Case Study 2: Anti-Inflammatory Effects

In another study focusing on anti-inflammatory properties, various derivatives were synthesized and assessed for their ability to reduce inflammation markers in vitro. The results indicated that several compounds exhibited strong anti-inflammatory activity compared to standard treatments like indomethacin .

| Compound | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1H-Purine, 2,6-bis(methylthio)- | Glioblastoma SNB-19 | 12.5 | Anti-cancer |

| Thiosubstituted Purine | Melanoma C-32 | 8.3 | Anti-cancer |

| Derivative A | Human Ductal Breast T47D | 15.0 | Anti-cancer |

This table summarizes the biological activity of various derivatives related to 1H-Purine, 2,6-bis(methylthio)- against different cancer cell lines.

Mechanism of Action

The mechanism of action of 1H-Purine, 2,6-bis(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

- 1H-Purine, 6-(methylthio)-

- 1H-Purine, 2-(methylthio)-

- 6-Mercaptopurine

Comparison: 1H-Purine, 2,6-bis(methylthio)- is unique due to the presence of two methylthio groups, which can influence its chemical reactivity and biological activity. Compared to 6-mercaptopurine, which has a single thiol group, 1H-Purine, 2,6-bis(methylthio)- may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

1H-Purine, 2,6-bis(methylthio)- (CAS Number: 95680) is a sulfur-containing purine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of two methylthio groups at the 2 and 6 positions of the purine ring, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1H-Purine, 2,6-bis(methylthio)- is C7H8N4S2. The structural configuration can be depicted as follows:

This compound's unique structure is essential for its biological activity, influencing both its solubility and binding affinity to target receptors.

Anticancer Activity

Research has indicated that thiosubstituted purines, including 1H-Purine, 2,6-bis(methylthio)-, exhibit significant anticancer properties. A study demonstrated that various thiosubstituted purines were tested against multiple cancer cell lines including glioblastoma and melanoma. Notably, certain derivatives showed efficacy comparable to standard chemotherapeutics like cisplatin. For instance:

- Compound : 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine

- EC50 : 5.00 μg/mL against glioblastoma SNB-19

This suggests that modifications at the sulfur positions can enhance biological activity against cancer cells .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. A series of derivatives based on thiopurines have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6c | S. aureus | 12 μg/mL |

| 6h | E. coli | 10 μg/mL |

These findings indicate that the incorporation of sulfur-containing groups may enhance the antibacterial properties of purine derivatives .

The mechanism through which 1H-Purine, 2,6-bis(methylthio)- exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes involved in nucleic acid synthesis or cellular signaling pathways. In particular, studies have highlighted its potential as a P2Y receptor antagonist, which plays a crucial role in various physiological processes .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of thiosubstituted purines for their anticancer activity using cell viability assays across multiple cancer cell lines. The results indicated that compounds with methylthio substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts.

Case Study 2: Antibacterial Screening

Another study focused on synthesizing and screening a library of benzylthio-pyrimidines and their antibacterial activities. The results showed that several derivatives exhibited significant antibacterial activity against multi-resistant bacterial strains, suggesting a potential therapeutic application for infections caused by resistant pathogens .

Properties

CAS No. |

1201-58-7 |

|---|---|

Molecular Formula |

C7H8N4S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2,6-bis(methylsulfanyl)-7H-purine |

InChI |

InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

QLBHIPFBFNPVKW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1NC=N2)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.